molecular formula C23H29N5O B2635303 2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol CAS No. 896803-70-6

2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol

Cat. No.: B2635303
CAS No.: 896803-70-6
M. Wt: 391.519
InChI Key: VNYPARHJACZIQX-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[5,1-b]quinazolin core fused with a tetrahydropyridine ring, substituted at position 9 with a piperazine moiety bearing an ethanol group. The structure combines a rigid heterocyclic framework with a flexible piperazine-ethanol side chain, which may enhance solubility and bioavailability compared to simpler analogs.

Properties

IUPAC Name

2-[4-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-17-21(18-7-3-2-4-8-18)22-24-20-10-6-5-9-19(20)23(28(22)25-17)27-13-11-26(12-14-27)15-16-29/h2-4,7-8,29H,5-6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYPARHJACZIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including relevant research findings, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a tetrahydropyrazoloquinazoline moiety linked to a piperazine group. The synthesis of this compound typically involves multi-step reactions that may include the use of various reagents and conditions to achieve the desired structural modifications.

Synthesis Overview

  • Starting Materials : 2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline and piperazine derivatives.
  • Reagents : Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
  • Conditions : Reactions are typically carried out in solvents such as DMF (Dimethylformamide) under controlled temperatures.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydropyrazoloquinazolines possess significant anticancer properties. For instance, compounds structurally similar to our target compound have been evaluated against various cancer cell lines:

Cell Line IC50 (μM) Activity
HeLa0.33High
MDA-MB-2317.10Moderate
A27801.50High

These findings suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics .

Neurokinin Receptor Antagonism

The compound is also noted for its interaction with neurokinin receptors, particularly the NK-3 receptor. Research indicates that selective antagonists of the NK-3 receptor can be beneficial in treating various central nervous system disorders:

  • Mechanism : The antagonism of NK-3 receptors may alleviate conditions such as anxiety and depression by modulating neuropeptide signaling pathways.
  • Case Studies : Clinical trials involving NK-3 antagonists have shown promise in reducing symptoms associated with mood disorders .

Antimicrobial Activity

In addition to its anticancer and neuropharmacological effects, derivatives of similar structures have demonstrated antimicrobial activity. For example:

Compound Microbial Strain Activity
5aStaphylococcus aureusModerate
5bEscherichia coliExcellent

These results highlight the potential for this class of compounds to serve as antimicrobial agents .

Study on Anticancer Activity

A study published in MDPI evaluated a series of quinazoline derivatives on human cancer cell lines. The results showed that certain modifications significantly enhanced antiproliferative activity, suggesting that similar modifications could be applied to our target compound to improve efficacy .

Neurokinin Receptor Studies

Research has shown that compounds targeting NK-3 receptors can lead to significant improvements in behavioral assessments in animal models of anxiety. This positions our compound as a potential candidate for further investigation in neuropharmacology .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrazoloquinazoline compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane potential loss and activation of caspases . The structure of 2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol suggests it may share similar mechanisms of action due to its structural components.

2. Neuropharmacological Effects
Compounds with piperazine moieties have been investigated for their neuropharmacological effects, including potential applications in treating neurological disorders such as Alzheimer's disease. For example, certain piperazine derivatives have shown promise as selective inhibitors of butyrylcholinesterase, which is relevant for cognitive enhancement and neuroprotection . The presence of a piperazine group in this compound could enhance its neuroactive properties.

Data Table: Structure-Activity Relationship

Compound Activity Mechanism Reference
2-Methyl-3-phenylquinazolin-4-oneAnticancerInduction of apoptosis
Piperazine derivativesNeuroprotectiveCholinesterase inhibition

Case Studies

Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of a series of pyrazoloquinazolines including derivatives similar to 2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol. The compounds were tested against various cancer cell lines (DLD-1 and HT-29), demonstrating significant cytotoxicity and apoptosis induction at specific concentrations. The study utilized flow cytometry to assess mitochondrial membrane potential and caspase activation .

Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective potential of piperazine-based compounds. These compounds were found to inhibit the aggregation of amyloid-beta peptides at low concentrations, suggesting their utility in Alzheimer's disease treatment. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cholinesterases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related molecules, focusing on molecular properties, synthesis, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name (ID/Reference) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Not explicitly provided ~400–450 (est.) N/A N/A Pyrazoloquinazoline, piperazine, ethanol
Y021-5931 () C₁₇H₁₇N₃O 279.34 N/A N/A Pyrazoloquinazolinone
5k () C₃₀H₃₀N₆O₂S 539.22 92–94 78 Imidazothiazole, pyridine, methoxybenzyl
7a () C₂₉H₂₅ClFN₆O₂S 593.15 (est.) N/A N/A Triazole, fluorophenyl, piperazine

Key Observations

Structural Complexity: The target compound’s pyrazoloquinazoline core distinguishes it from imidazothiazole (5k) or triazole-based analogs (7a). Its tetrahydropyridine ring adds conformational rigidity compared to Y021-5931’s ketone-substituted system . The ethanol-piperazine side chain likely improves hydrophilicity versus 5k’s methoxybenzyl group or Y021-5931’s ketone .

Synthesis: Piperazine-ethanol derivatives (e.g., 7a) are typically synthesized via nucleophilic substitution or condensation reactions, as seen in (e.g., coupling of pyridine with piperazine intermediates at ~70–78% yields) . The target compound may follow similar routes, though specific protocols are undocumented.

Biological Activity: Piperazine-containing compounds (e.g., 7a) show antimicrobial activity, suggesting the target compound may share similar targets .

Physicochemical Properties: The ethanol group in the target compound may enhance solubility relative to halogenated analogs (e.g., 5l, 5n in with Cl/F substituents) . Molecular weight (~400–450 est.) positions it between smaller pyrazoloquinazolines (e.g., Y021-5931 at 279.34) and bulkier acetamide derivatives (e.g., 5k at 539.22) .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol, and how are intermediates characterized? A:

  • Core Synthesis : The pyrazoloquinazoline scaffold is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives (e.g., phenylhydrazine hydrochloride) react with carbonyl-containing precursors (e.g., benzylideneacetone) under reflux in ethanol (6–8 hours) to form pyrazoline intermediates .
  • Piperazine-Ethanol Attachment : The piperazine-ethanol moiety is introduced via nucleophilic substitution or coupling reactions. Ethanol is often used as a solvent, with triethylamine as a base to facilitate amine coupling .
  • Purification : Crude products are filtered, washed with ethanol, and recrystallized. Purity is confirmed via melting point analysis and HPLC .

Structural Confirmation Techniques

Q: Which spectroscopic and analytical methods are critical for confirming the structure of this compound? A:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify hydrogen environments and carbon frameworks. For instance, aromatic protons in the phenyl group appear at δ 7.18–7.95 ppm, while methyl groups resonate at δ 0.95–1.01 ppm .
  • IR Spectroscopy : Key peaks include C=O stretches (~1719 cm1^{-1}) and N-H stretches (~3450 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C22_{22}H25_{25}N5_5O).
  • Elemental Analysis : Confirms C, H, N composition (e.g., calculated C: 58.16%, found: 58.30%) .

Advanced Reaction Optimization

Q: How do reaction conditions (solvent, catalyst, temperature) influence the yield of the final product? A:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while ethanol or acetic acid improves cyclization yields .
  • Catalysts : Triethylamine is critical for deprotonating amines during piperazine-ethanol coupling, achieving >70% yields .
  • Temperature : Reflux (~80°C) is optimal for cyclization; higher temperatures (>100°C) may degrade sensitive intermediates .

Biological Activity Profiling

Q: What methodologies are used to evaluate the biological activity of this compound, and how do structural modifications alter efficacy? A:

  • In Vitro Assays :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., MMP-9 inhibition) measure IC50_{50} values .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess EC50_{50} .
  • Structure-Activity Relationships (SAR) :
    • Piperazine Substitution : Fluorophenyl groups (e.g., 4-fluorophenyl) enhance anticancer activity by improving target binding .
    • Ethanol Chain : Hydrophilic groups like ethanol improve solubility but may reduce membrane permeability .

Data Contradictions and Resolution

Q: How can researchers resolve contradictions in reported biological activities or synthetic yields for analogs of this compound? A:

  • Yield Discrepancies : Variations in solvent purity (e.g., anhydrous vs. 95% ethanol) or reaction time (6 vs. 8 hours) can explain yield differences. Systematic optimization (e.g., Design of Experiments) identifies critical factors .
  • Activity Variability : Bioassay conditions (e.g., cell line specificity, serum concentration) may alter results. Meta-analyses of analogs (e.g., triazole vs. pyrazole derivatives) clarify trends .

Stability and Degradation Pathways

Q: What are the stability profiles of this compound under varying storage conditions, and how are degradation products characterized? A:

  • Storage : The compound is stable at −20°C in anhydrous DMSO for >6 months. Hydrolysis of the ethanol-piperazine bond occurs at pH <3 or >10 .
  • Degradation Analysis : LC-MS identifies major degradation products, such as quinazoline-ring-opened aldehydes or piperazine-ethanol cleavage fragments .

Computational Modeling Applications

Q: How can molecular docking or QSAR models guide the design of derivatives with enhanced activity? A:

  • Docking Studies : Targeting enzymes like VEGFR2 or MMP9, the pyrazoloquinazoline core shows π-π stacking with catalytic residues (e.g., Tyr-1053 in VEGFR2) .
  • QSAR Models : Hammett constants (σ) for substituents on the phenyl ring correlate with logP and IC50_{50} values. Electron-withdrawing groups (e.g., -Cl) improve enzyme affinity .

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